2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine dihydrochloride
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Overview
Description
2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C8H9F3N2.2HCl and a molecular weight of 263.09 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine dihydrochloride typically involves multiple steps. One common method starts with the reaction of 4,4-dimethoxy-2-butanone with ethyl trifluoroacetate, followed by further reactions to introduce the amine group . The final product is obtained as a dihydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Typical reaction conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce methylated derivatives.
Scientific Research Applications
2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine dihydrochloride is widely used in scientific research due to its versatility:
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property enables the compound to modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl and pyridine core but differs in the position of the amine group.
2-(Trifluoromethyl)pyridin-4-amine: Similar to the above, with the trifluoromethyl group in a different position.
Uniqueness
2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the trifluoromethyl and amine groups in specific positions allows for unique interactions with molecular targets, making it valuable in various research applications.
Properties
IUPAC Name |
2-[4-(trifluoromethyl)pyridin-2-yl]ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2.2ClH/c9-8(10,11)6-2-4-13-7(5-6)1-3-12;;/h2,4-5H,1,3,12H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYCSWFLTKGZEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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